molecular formula C16H22O10S B14093870 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose

1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose

Cat. No.: B14093870
M. Wt: 406.4 g/mol
InChI Key: CFAJEDWNNGFOQV-CWVYHPPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is a derivative of galactose, a type of sugar. This compound is characterized by the presence of five acetyl groups and a thio group attached to the galactopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose typically involves the acetylation of beta-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as perchloric acid.

Chemical Reactions Analysis

1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is used in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic applications, including as a prodrug.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose involves its interaction with specific enzymes and receptors. The acetyl groups can be cleaved by esterases, releasing the active thio-galactopyranose. This active form can then interact with molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose can be compared with other acetylated sugars such as:

Properties

Molecular Formula

C16H22O10S

Molecular Weight

406.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1

InChI Key

CFAJEDWNNGFOQV-CWVYHPPDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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